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molecular formula C14H24O3 B1605432 Ethyl 7-(2-oxocyclopentyl)heptanoate CAS No. 40687-10-3

Ethyl 7-(2-oxocyclopentyl)heptanoate

Cat. No. B1605432
M. Wt: 240.34 g/mol
InChI Key: FNXKYPCEPBQWRZ-UHFFFAOYSA-N
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Patent
US04695647

Procedure details

The crude oil from (ii) above was dissolved in 50 ml. of toluene and reduced over 1 g. of 5% Pd on carbon under 50 psi of hydrogen for 20 hours. The catalyst was removed by filtration and the filtrate refluxed two hours to complete decarboxylation. The toluene was subsequently removed by evaporation and the residual oil distilled on the Kugelrohr apparatus. Heating to 130° C. removed the volatile impurities, and the bulk of the desired product was collected at 175°-180° C. Yield was 11.2 g. (79%).
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:27])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]1(C(OCC2C=CC=CC=2)=O)[C:15](=[O:16])[CH2:14][CH2:13][CH2:12]1)[CH3:2].[H][H]>[Pd].C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4](=[O:27])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]1[CH2:12][CH2:13][CH2:14][C:15]1=[O:16])[CH3:2]

Inputs

Step One
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCCCCCC1(CCCC1=O)C(=O)OCC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate refluxed two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The toluene was subsequently removed by evaporation
DISTILLATION
Type
DISTILLATION
Details
the residual oil distilled on the Kugelrohr apparatus
CUSTOM
Type
CUSTOM
Details
removed the volatile impurities
CUSTOM
Type
CUSTOM
Details
the bulk of the desired product was collected at 175°-180° C

Outcomes

Product
Name
Type
Smiles
C(C)OC(CCCCCCC1C(CCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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